1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

Physicochemical property comparison Regioisomer differentiation Ortho vs. para substitution

Sourcing ortho-brominated chiral diamines with reliable regioisomeric purity is challenging. This compound solves that with its rigidly oriented ortho-Br handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and a vicinal diamine motif for chiral bidentate N-ligand synthesis. • Ortho-Br enables sterically constrained coupling; para isomer cannot replicate. • Primary amine for protection, tertiary amine for amidation, aryl bromide reserved for late-stage functionalization. • ≥95% purity; shipped ambient with HazMat compliance.

Molecular Formula C10H15BrN2
Molecular Weight 243.14 g/mol
CAS No. 1016752-85-4
Cat. No. B110995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine
CAS1016752-85-4
Molecular FormulaC10H15BrN2
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCN(C)C(CN)C1=CC=CC=C1Br
InChIInChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3
InChIKeyUANADQCLSKSEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine Procurement Guide


1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine (CAS 1016752-85-4) is a chiral, ortho-brominated aryl diamine building block with a molecular weight of 243.14 g/mol and the formula C10H15BrN2 [1]. It features a primary amine and a tertiary dimethylamino group on an ethane backbone, with a predicted lipophilicity (XLogP3-AA) of 1.5 and a topological polar surface area (TPSA) of 29.3 Ų [1]. This structure distinguishes it from para-halo or non-halogenated analogs by providing a sterically constrained, electron-rich aromatic bromide with a chelating diamine motif, making it a versatile intermediate for transition metal-catalyzed transformations and medicinal chemistry applications.

Workflow Ortho-selective cross-coupling synthesis
Selection Ortho-bromo regioisomer for distinct regiochemical outcomes
Use Context Chiral ligand and heterocycle building block research

Substitution Risks for 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine


Simple in-class substitution of 1-(2-bromophenyl)-N1,N1-dimethylethane-1,2-diamine with para-substituted isomers (e.g., CAS 951917-39-8) or chloro analogs (e.g., CAS 791601-04-2) fails because the ortho-bromo substitution pattern uniquely influences the compound's reactivity and physical properties [1][2]. While computed bulk properties like XLogP3 (1.5) and TPSA (29.3 Ų) are identical across ortho-bromo, para-bromo, and ortho-chloro analogs, their molecular weights differ significantly (243.14 vs. 198.69 g/mol) [1][2][3]. More critically, the ortho-bromo group presents a superior, rigidly oriented handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to a para-halo isomer, enabling distinct synthetic pathways that direct substitution cannot replicate. Procuring an incorrect regioisomer would thus lead to a different chemical reaction outcome and produce an unintended molecular scaffold.

Para-bromo isomer
RegiochemistryMay not replicate ortho-selective cross-coupling pathways; spatial and electronic profile differs despite identical bulk properties.
Ortho-chloro analog
ReactivityC-Cl bond may remain inert under Pd-catalyzed conditions, preventing chemoselective late-stage functionalization sequences.
Non-halogenated parent
Synthetic handleLacks aryl halide cross-coupling handle; requires additional halogenation step and may not support orthogonal diversification.

Evidence for Selecting 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine Over Analogs


Para-Bromo Isomer: Divergent Steric and Electronic Profiles

The ortho-bromo target compound and its para-bromo isomer (CAS 951917-39-8) share an identical molecular formula and computed physicochemical properties, including an XLogP3-AA of 1.5, TPSA of 29.3 Ų, and molecular weight of 243.14 g/mol [1][2]. However, the ortho configuration introduces steric hindrance and an ortho-directing effect, which can alter cross-coupling rates. While no direct kinetic comparison was found, the class-level inference is that ortho-aryl bromides generally exhibit slower oxidative addition but can lead to different regioselective outcomes in subsequent functionalization steps. This makes the target compound a critical scaffold for projects requiring ortho-functionalized products, where the para isomer would be synthetically unusable.

Para-Bromo Isomer
Class-level inference
Ortho-BrSterically constrained, ortho-directing
Para-BrNo ortho steric effect
Shared propertiesXLogP3 1.5, TPSA 29.3 Ų, MW 243.14
Regioselective synthetic pathway context differs despite identical bulk properties.
Data to verify; organometallic class inference applied.
Physicochemical property comparison Regioisomer differentiation Ortho vs. para substitution

Ortho-Chloro Analog: Reactivity and Property Differences

The target bromo compound has a molecular weight of 243.14 g/mol, which is 44.45 g/mol heavier than its direct ortho-chloro analog (CAS 791601-04-2, molecular weight 198.69 g/mol) [1][2]. Both share identical computed XLogP3 (1.5) and TPSA (29.3 Ų) [1][2]. This mass difference affects dosing calculations, analytical method development (LC-MS signal), and physical properties like boiling point and volatility. More importantly, class-level evidence suggests the C-Br bond is more reactive in many Pd-catalyzed cross-coupling reactions than the C-Cl bond, enabling chemoselective transformations where a chloro substituent would remain inert. This makes the bromo compound the preferred choice for late-stage functionalization sequences requiring orthogonal reactivity.

Ortho-Chloro Analog
Class-level inference
Target C-BrMW 243.14 g/mol
Analog C-ClMW 198.69 g/mol
Mass difference44.45 g/mol
C-Br bond reactivity supports chemoselective cross-coupling strategies.
Reactivity based on general organohalide principles; source review recommended.
Molecular weight comparison Halogen analog differentiation Bromo vs. chloro reactivity

Non-Halogenated Scaffold: Cross-Coupling Limitations

The primary differential advantage of the target compound over its non-halogenated parent scaffold (1-phenyl-N1,N1-dimethylethane-1,2-diamine, CAS 6342-21-8) is the presence of the bromine atom, which serves as a universal handle for transition metal-catalyzed C-C and C-N bond-forming reactions [1]. While no direct comparative synthesis yield data is available, the absence of a halogen on the parent scaffold precludes any direct cross-coupling transformations, requiring an extra functionalization step. The molecular weight difference is 78.89 g/mol (target: 243.14 g/mol; parent: 164.25 g/mol), reflecting the mass of the bromine substituent [1][2]. This makes the target compound a significantly more versatile and advanced intermediate, reducing synthetic step count.

Non-Halogenated Scaffold
Class-level inference
TargetAryl bromide handle; MW 243.14
Parent scaffoldNo halide handle; MW 164.25
Mass added by Br78.89 g/mol
Advanced intermediate reduces synthetic step count for metal-catalyzed diversification.
Synthetic utility inferred; no direct comparative yield data available.
Cross-coupling handle Non-halogenated analog Synthetic utility

Application Scenarios for 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine


Synthesis of ortho-Functionalized Chiral Ligands

The ortho-bromoaryl diamine structure is a direct building block for creating chiral, bidentate nitrogen ligands. The bromine allows for a first, ortho-selective functionalization (e.g., Suzuki coupling to introduce a bulky biaryl group), followed by coordination of the vicinal diamine to a metal center, creating a well-defined chiral pocket. In contrast, the para isomer (CAS 951917-39-8) cannot create the same steric environment near the metal center [1]. This scenario directly leverages the evidence that the ortho-bromo configuration is non-interchangeable with the para isomer for specific synthetic outcomes.

Chemoselective Cross-Coupling in Multi-Step Synthesis

The compound serves as an advanced intermediate where the primary amine can be protected, the tertiary amine can participate in amidation, and the aryl bromide is reserved for a late-stage Buchwald-Hartwig amination or Suzuki coupling [1]. This chemoselectivity is not possible with the ortho-chloro analog (CAS 791601-04-2) due to the lower reactivity of the C-Cl bond, as highlighted in the molecular weight and reactivity differentiation evidence.

Ortho-Substituted Heterocyclic Library Synthesis

The vicinal diamine unit can be condensed with carbonyl-containing reagents to form imidazolines, quinoxalines, or benzodiazepines, while the ortho-bromine remains available for subsequent diversification. Using the non-halogenated parent scaffold (CAS 6342-21-8) would require a separate halogenation step, increasing the synthetic route length. The target compound thus serves as a more efficient starting point for library synthesis, as established in the differentiation from the non-halogenated analog.

Application
Selection Property
Validation Focus
Ortho-functionalized chiral ligand synthesis
Ortho-bromo regiochemistry for defined steric pocket creation
Coordination geometry and enantioselectivity outcome
Chemoselective multi-step cross-coupling
C-Br bond reactivity over C-Cl for orthogonal diversification
Late-stage functionalization and protecting group compatibility
Ortho-substituted heterocyclic library synthesis
Vicinal diamine condensation with retained cross-coupling handle
Synthetic route length reduction vs. non-halogenated parent

Technical Documentation Hub

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